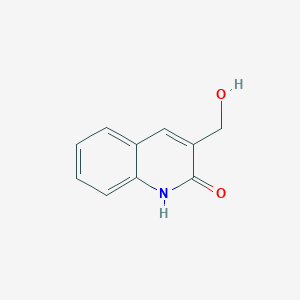
3-(羟甲基)喹啉-2(1H)-酮
概述
描述
3-(Hydroxymethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Hydroxymethyl)quinolin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Hydroxymethyl)quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
C-H烷基化
3-(羟甲基)喹啉-2(1H)-酮: 已被用于C-H烷基化反应。 该过程涉及化合物与烷基羧酸在光诱导条件下进行直接电子转移 。 该方法无催化剂和无添加剂,代表了一种对喹啉酮核心进行功能化的可持续方法。
电化学脱羧烷基化
该化合物可作为电化学脱羧C3烷基化的底物 。 这种创新技术在无金属和无添加剂的条件下进行,使用来自各种羧酸的N-羟基邻苯二甲酰亚胺酯。 这是一种适用于喹啉酮后期功能化的简单方案。
直接功能化
3-(羟甲基)喹啉-2(1H)-酮: 是通过C-H键活化进行直接功能化的候选者 。 这一过程意义重大,因为该化合物具有多种生物活性和化学性质。 功能化包括芳基化、烷基化、酰化等。
合成方法学开发
该化合物在开发新的合成方法学中起着关键作用。 它的反应性允许探索新的反应途径,并创造具有潜在药物和材料科学应用的复杂分子 .
安全和危害
The safety information available indicates that 3-(Hydroxymethyl)quinolin-2(1H)-one may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
作用机制
Target of Action
The compound is known to undergoC3-functionalization , which suggests that it may interact with biological targets that have a role in this process.
Mode of Action
The compound undergoes electrocatalytic C–H activation , leading to the synthesis of 3-hydroxyalkylquinoxalin-2(1H)-ones via a radical pathway . This process involves the use of unprotected quinoxalin-2(1H)-ones and aliphatic aldehydes as substrates . The electrolysis strategy avoids the use of stoichiometric oxidants and heavy metal catalysts .
Biochemical Pathways
The compound’s involvement inC3-functionalization suggests that it may affect pathways related to this process. The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has attracted considerable attention due to their diverse biological activities and chemical properties .
Pharmacokinetics
The compound’s synthesis via an electrocatalytic method suggests that it may have unique pharmacokinetic properties.
Result of Action
The compound’s involvement inC3-functionalization suggests that it may have significant effects at the molecular and cellular levels.
Action Environment
The compound’s synthesis via an electrocatalytic method suggests that it may be influenced by factors such as the presence of certain substrates and the avoidance of stoichiometric oxidants and heavy metal catalysts .
生化分析
Biochemical Properties
3-(Hydroxymethyl)quinolin-2(1H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . Additionally, 3-(Hydroxymethyl)quinolin-2(1H)-one can bind to specific proteins, altering their conformation and activity, which may contribute to its anticancer properties . The nature of these interactions is often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of 3-(Hydroxymethyl)quinolin-2(1H)-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 3-(Hydroxymethyl)quinolin-2(1H)-one can induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting survival signaling pathways such as PI3K/Akt . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .
Molecular Mechanism
At the molecular level, 3-(Hydroxymethyl)quinolin-2(1H)-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 3-(Hydroxymethyl)quinolin-2(1H)-one can modulate gene expression by interacting with transcription factors or epigenetic regulators . These interactions can lead to changes in the expression of genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and metabolism.
Temporal Effects in Laboratory Settings
The effects of 3-(Hydroxymethyl)quinolin-2(1H)-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation and reduced efficacy . In in vitro and in vivo studies, long-term exposure to 3-(Hydroxymethyl)quinolin-2(1H)-one has been associated with sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(Hydroxymethyl)quinolin-2(1H)-one vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At high doses, 3-(Hydroxymethyl)quinolin-2(1H)-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
属性
IUPAC Name |
3-(hydroxymethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJYMYGHHCHEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377509 | |
| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90097-45-3 | |
| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

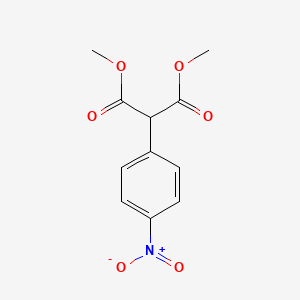
![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)


![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)
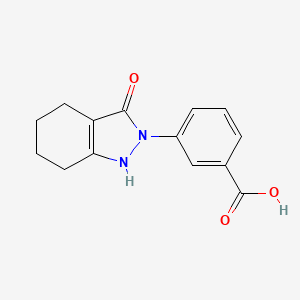
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)
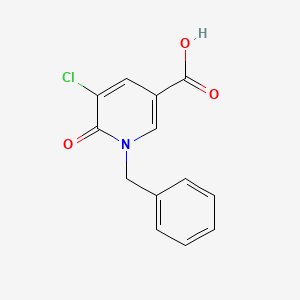
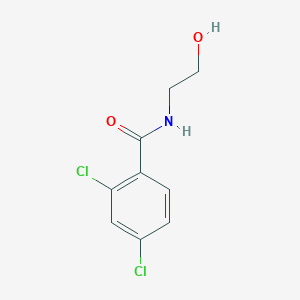
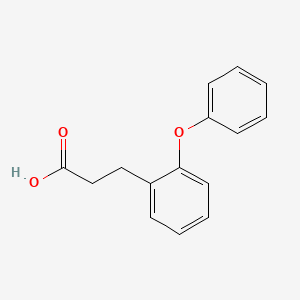
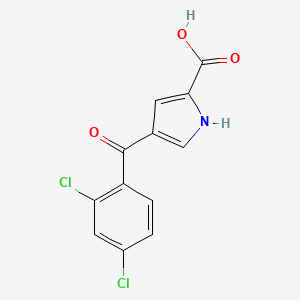
![3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid](/img/structure/B1303857.png)
